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molecular formula C9H11NO B094410 N-Methyl-p-toluamide CAS No. 18370-11-1

N-Methyl-p-toluamide

Cat. No. B094410
M. Wt: 149.19 g/mol
InChI Key: FZIOOTTWDRFBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772285B2

Procedure details

3.00 g of 4-methylbenzoic acid was suspended in a mixed solvent of 30 mL of methylene chloride and 20 μL of N,N-dimethylformamide, to which 2.9 mL of oxalyl chloride was added dropwise at room temperature, and this suspension was stirred for 5.5 hours at room temperature. Then, 1.79 g of monomethylamine hydrochloride was added to the reaction mixture, to which 15.4 mL of triethylamine was added dropwise in an ice bath, and the mixture was stirred for one hour at room temperature. The reaction mixture, to which water was added, was adjusted to pH 3 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; chloroform:acetone=5:1] to yield 2.11 g of N,4-dimethylbenzamide as light orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Quantity
15.4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 μL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.Cl.[CH3:18][NH2:19].Cl>O.C(N(CC)CC)C.CN(C)C=O.C(Cl)Cl>[CH3:18][NH:19][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
15.4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 μL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this suspension was stirred for 5.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography [eluent; chloroform:acetone=5:1]

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
CNC(C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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